6-Methyl-5-(trifluoromethyl)nicotinaldehyde
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Overview
Description
6-Methyl-5-(trifluoromethyl)nicotinaldehyde is a chemical compound that belongs to the class of pyridinecarboxaldehydes It is characterized by the presence of a trifluoromethyl group (-CF3) and a methyl group (-CH3) attached to the nicotinaldehyde structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-(trifluoromethyl)nicotinaldehyde can be achieved through several methods. One common approach involves the reaction of 6-(trifluoromethyl)pyridine-3-ylmethanol with Dess-Martin periodinane in dichloromethane at room temperature. The reaction is stirred for 1.5 hours, followed by dilution with diethyl ether and treatment with sodium hydroxide to yield the desired aldehyde .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The process may also involve purification steps such as chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-5-(trifluoromethyl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
Oxidation: 6-Methyl-5-(trifluoromethyl)nicotinic acid.
Reduction: 6-Methyl-5-(trifluoromethyl)nicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methyl-5-(trifluoromethyl)nicotinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-Methyl-5-(trifluoromethyl)nicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)nicotinaldehyde: Similar structure but lacks the methyl group.
2-Methyl-6-(trifluoromethyl)nicotinaldehyde: Similar structure but with the methyl group at a different position.
6-(Trifluoromethyl)pyridine-3-carboxaldehyde: Similar structure but lacks the methyl group.
Uniqueness
6-Methyl-5-(trifluoromethyl)nicotinaldehyde is unique due to the specific positioning of the methyl and trifluoromethyl groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C8H6F3NO |
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Molecular Weight |
189.13 g/mol |
IUPAC Name |
6-methyl-5-(trifluoromethyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H6F3NO/c1-5-7(8(9,10)11)2-6(4-13)3-12-5/h2-4H,1H3 |
InChI Key |
QXIUMHDHJLQPMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)C=O)C(F)(F)F |
Origin of Product |
United States |
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